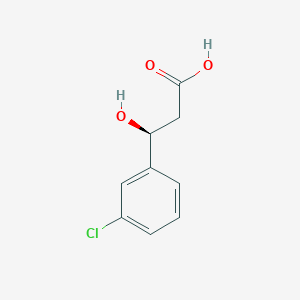

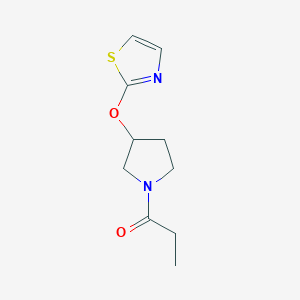

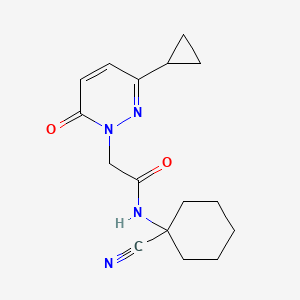

![molecular formula C18H19ClN2O4 B2515109 N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide CAS No. 883483-00-9](/img/structure/B2515109.png)

N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyridyl)]carboxamide, appears to be a complex molecule with multiple functional groups. It is not directly described in the provided papers, but we can infer from the related structures that it likely exhibits interesting chemical and physical properties due to the presence of chlorophenyl, hydroxypyridyl, and carboxamide groups.

Synthesis Analysis

While the exact synthesis of N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyridyl)]carboxamide is not detailed, we can draw parallels from the synthesis of a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide. This compound was synthesized through the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions to achieve high yield and purity . The optimal conditions involved a molar ratio of reactants and a controlled reaction temperature and time. This suggests that the synthesis of our compound of interest may also require careful optimization of reaction conditions to achieve a high yield of the desired product.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative, is characterized by extensive intramolecular hydrogen bonds . The 4-chloro derivative forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, while the 2-chloro derivative does not form such intermolecular bonds . This information suggests that the molecular structure of N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyridyl)]carboxamide may also exhibit significant intramolecular hydrogen bonding, potentially affecting its chemical reactivity and physical properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include a solid state at room temperature, given the complexity and potential for intermolecular hydrogen bonding. The presence of multiple functional groups would likely result in a compound with a relatively high melting point and specific solubility characteristics depending on the solvent. The molecule's polarity, dictated by the hydroxy and carboxamide groups, would influence its solubility in polar solvents. The exact properties would need to be determined empirically through experimentation.

Scientific Research Applications

Antimicrobial Potential

Compounds with structural similarities to N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyridyl)]carboxamide have been investigated for their antimicrobial properties. For instance, a series of compounds synthesized by Desai, Dodiya, and Shihora (2011) were screened for in vitro antibacterial and antifungal activities, showing promising results against a range of pathogens including Escherichia coli and Candida albicans (Desai, Dodiya, & Shihora, 2011).

Synthesis Techniques

The synthesis of structurally complex carboxamides, including those related to the compound , has been a subject of research aiming at improving synthetic routes and understanding the underlying chemistry. Kobayashi et al. (2009) developed a simple method for synthesizing a range of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, demonstrating the versatility and potential applications of these compounds in chemical synthesis (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).

Biological Interactions

Research into the interaction of similar compounds with biological receptors has provided insights into their potential therapeutic applications. For example, Shim et al. (2002) explored the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, contributing to the understanding of receptor-ligand interactions and the design of receptor-targeted therapies (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name |

N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4/c1-11-8-15(22)16(17(23)20-13-5-2-4-12(19)9-13)18(24)21(11)10-14-6-3-7-25-14/h2,4-5,8-9,14,22H,3,6-7,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSLHWHUKJYWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

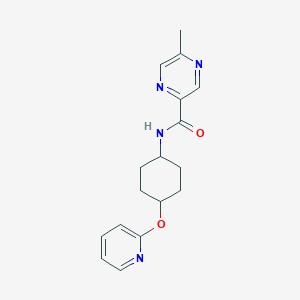

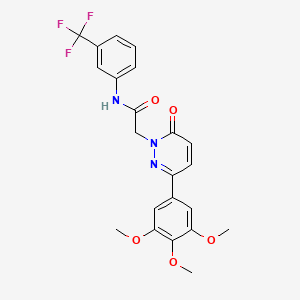

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)

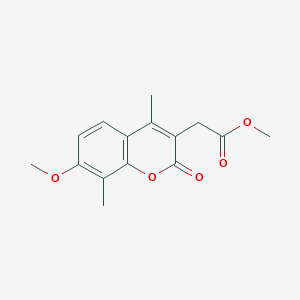

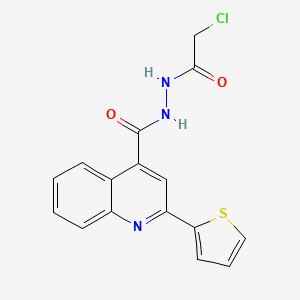

![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)

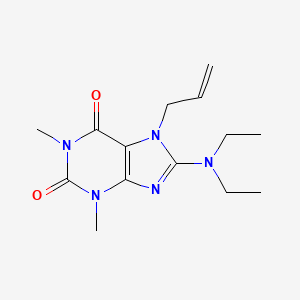

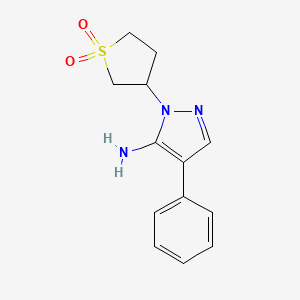

![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)